Gentisone HC is a pharmaceutical compound that combines two active ingredients: Gentamicin and Hydrocortisone acetate. Gentamicin is an aminoglycoside antibiotic effective against a variety of bacterial infections, while Hydrocortisone acetate is a corticosteroid used to reduce inflammation. This combination is commonly used in ear drops for treating external ear infections, particularly those that are resistant to other treatments.
Gentisone HC is derived from the fermentation products of Micromonospora species, which produce Gentamicin. The formulation is typically available in the form of ear drops, with specific concentrations tailored for therapeutic use.
The synthesis of Gentisone HC involves the extraction and purification of Gentamicin from fermentation broths, followed by the formulation with Hydrocortisone acetate. The extraction process typically includes:
The extraction process may involve adjusting the pH of the broth, filtration, and multiple chromatographic steps to ensure high purity levels of Gentamicin. The final formulation must be sterile and stable for storage and use.
Gentamicin consists of two amino sugars linked to a hexose nucleus, specifically 2-deoxystreptamine. The chemical structure can be represented as follows:
The molecular weights and formulas indicate that Gentamicin has multiple forms due to its complex structure, while Hydrocortisone acetate has a simpler structure but plays a crucial role in modulating inflammation.
Gentisone HC undergoes various chemical interactions upon administration:
The effectiveness of these reactions can be influenced by factors such as pH, temperature, and the presence of other compounds in the formulation.
The mechanism through which Gentisone HC operates involves two primary actions:
Studies have shown that the combination enhances therapeutic efficacy compared to using either component alone, particularly in treating resistant infections.
Gentisone HC is primarily used in clinical settings for:
Gentisone HC is a sterile otic suspension containing two active pharmaceutical ingredients: gentamicin sulfate (equivalent to 0.3% w/v gentamicin base) and hydrocortisone acetate (1.0% w/v). The formulation includes excipients such as benzalkonium chloride (preservative), povidone, polyethylene glycol 4000, sodium chloride, borax, and disodium edetate, suspended in Water for Injections [1] [3]. This dual-compound preparation is packaged in 10 mL dropper bottles designed for topical auricular administration [1] [5].
Table 1: Composition of Gentisone HC
Component | Function | Concentration |
---|---|---|
Gentamicin sulfate | Aminoglycoside antibiotic | 0.3% w/v |
Hydrocortisone acetate | Corticosteroid | 1.0% w/v |
Benzalkonium chloride | Preservative | 0.02% w/v |
Polyethylene glycol 4000 | Suspending agent | q.s. |
Clinically, Gentisone HC is indicated for:
The development of otic formulations combining antibiotics and corticosteroids emerged in the mid-20th century, driven by the clinical need to manage both infection and inflammation in otologic disorders. Aminoglycosides like gentamicin (isolated in 1963) became preferred topical agents due to their potent activity against gram-negative bacteria prevalent in otitis externa [6]. However, standalone antibiotics failed to address inflammation-induced pain, edema, and pruritus.
The integration of hydrocortisone—a glucocorticoid synthesized in the 1950s—addressed this gap. Early otologic combinations like neomycin/polymyxin B/hydrocortisone (1970s) established the therapeutic paradigm of dual-pathway targeting [7]. Gentisone HC represents an evolution of this approach, optimizing stability and local bioavailability through its aqueous suspension design [1] [5]. Regulatory milestones include its initial UK authorization in 1995 and subsequent revisions to manufacturing specifications [5].
The synergy between gentamicin and hydrocortisone acetate in Gentisone HC operates through complementary mechanisms:
Antibacterial Action: Gentamicin inhibits bacterial protein synthesis by binding to the 16S rRNA of the 30S ribosomal subunit, exhibiting bactericidal effects against Pseudomonas aeruginosa, Staphylococcus aureus, and Enterobacteriaceae [1] [6]. Topical delivery achieves high local concentrations (>10× MIC for common otopathogens) without systemic absorption risks [1] [8].
Anti-inflammatory Control: Hydrocortisone acetate suppresses inflammation by inhibiting phospholipase A2, reducing prostaglandin and leukotriene synthesis. It also diminishes capillary permeability and granulocyte migration, alleviating edema and pain [1] [3].
Table 2: Mechanisms of Action in Gentisone HC
Agent | Primary Target | Biological Effect |
---|---|---|
Gentamicin | 30S ribosomal subunit | Disrupts protein synthesis → bactericidal |
Hydrocortisone acetate | Phospholipase A2 / COX pathways | Inhibits inflammatory mediators → reduces edema |
Clinically, this dual approach accelerates symptom resolution. A 1991 randomized trial demonstrated 80% efficacy for gentamicin-hydrocortisone in resolving chronic otitis media versus 29% with steroid monotherapy (P<0.001) [2]. The combination also mitigates the risk of secondary inflammation from bacterial endotoxin release during antibiotic-mediated cell lysis [1] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: